molecular formula C6H7FN2O B13101783 6-(Aminomethyl)-5-fluoropyridin-3-ol

6-(Aminomethyl)-5-fluoropyridin-3-ol

Cat. No.: B13101783
M. Wt: 142.13 g/mol
InChI Key: PFUXBTKRLPGYNA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-fluoropyridin-3-ol (CAS: 1337881-00-1) is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂O·HCl in its hydrochloride form . Its structure features a hydroxyl group at position 3, a fluorine atom at position 5, and an aminomethyl substituent at position 6 of the pyridine ring (Figure 1).

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-(aminomethyl)-5-fluoropyridin-3-ol

InChI

InChI=1S/C6H7FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H,2,8H2

InChI Key

PFUXBTKRLPGYNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-5-fluoropyridin-3-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorinated pyridine derivative with an aminomethyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 6-(Aminomethyl)-5-fluoropyridin-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-5-fluoropyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-5-fluoropyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 6-(aminomethyl)-5-fluoropyridin-3-ol with analogs based on substituent variations, bioactivity, and applications.

Halogenated Pyridinols

5-Bromo-6-fluoropyridin-3-ol (CAS: 186593-54-4)
  • Structure: Differs by replacing the aminomethyl group at position 6 with bromine.
  • Molecular Weight : 191.99 g/mol vs. 142.13 g/mol (base form of the target compound) .
  • Applications: Used in organic synthesis and as a building block for brominated pharmaceuticals. The bromine atom enhances electrophilic reactivity compared to the aminomethyl group, making it suitable for cross-coupling reactions .
5-(Aminomethyl)-6-bromopyridin-3-ol (CAS: 2383512-86-3)
  • Structure: Swaps fluorine at position 5 with bromine while retaining the aminomethyl group at position 4.
  • Molecular Weight : 203.04 g/mol .

Aminomethyl-Substituted Pyridines

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • Structure : Features a 3-hydroxypropyl chain instead of the hydroxyl group at position 3.
  • Key Difference : The extended alkyl chain may enhance solubility in hydrophobic environments, whereas the target compound’s compact structure favors membrane permeability .
6-Amino-2,4,5-trimethylpyridin-3-ol
  • Structure: Contains methyl groups at positions 2, 4, and 5, with an amino group at position 5.
  • Bioactivity: Demonstrated selectivity in kinase inhibition studies, suggesting that methyl substitutions enhance target specificity compared to fluorine and aminomethyl groups .

Fluorinated Pyridine-Based Bioactive Compounds

AZ960 (CAS: 905586-69-8)
  • Structure: A fluorinated nicotinonitrile derivative with a pyrazolylamino substituent.
  • Bioactivity : Acts as a potent kinase inhibitor (IC₅₀ = 3 nM for JAK2), highlighting the role of fluorine in improving metabolic stability and binding affinity .
  • Comparison: Unlike 6-(aminomethyl)-5-fluoropyridin-3-ol, AZ960’s complex structure enables multi-target interactions, whereas the simpler aminomethyl-fluoropyridinol may serve as a precursor for similar agents .
PF-06733804 (CAS: 1873373-33-1)
  • Structure : Contains a difluorocyclopentyloxy group linked to a trifluoromethoxyphenylacetyl moiety.
  • Applications : Investigated for anti-inflammatory and oncological applications. The trifluoromethoxy group enhances lipophilicity, a property absent in the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
6-(Aminomethyl)-5-fluoropyridin-3-ol 1337881-00-1 C₆H₇FN₂O·HCl 178.59 (HCl form) 5-F, 6-NH₂CH₂, 3-OH Pharmaceutical intermediate
5-Bromo-6-fluoropyridin-3-ol 186593-54-4 C₅H₃BrFNO 191.99 5-Br, 6-F, 3-OH Organic synthesis
AZ960 905586-69-8 C₁₈H₁₆F₂N₆ 354.36 5-F, pyrazolylamino, nitrile Kinase inhibition

Table 2. Bioactivity Insights from Structural Analogs

Compound Class Example Key Bioactivity Findings Reference
Halogenated Pyridinols 5-Bromo-6-fluoropyridin-3-ol Electrophilic reactivity in cross-coupling
Aminomethyl Pyridines 6-Amino-2,4,5-trimethylpyridin-3-ol Selective kinase inhibition (IC₅₀ = 0.8 µM)
Fluorinated Kinase Inhibitors AZ960 JAK2 inhibition (IC₅₀ = 3 nM)

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